Thermal Conductance in Graphene‑Bridged Molecular Junctions: 1,3-Diphenoxypropane vs. 1,2- and 1,4-Homologs
In classical molecular dynamics simulations of single‑molecule junctions bridging graphene nanosheets, 1,3-diphenoxypropane (C3OP) delivers a thermal conductance (Gₘ) of 161 ± 20 pW K⁻¹, an elastic modulus (E) of 94 GPa, and a junction distance (d) of 14.9 Å [1]. This places C3OP in a specific property window that differs measurably from its closest homologs: the shorter 1,2-diphenoxyethane (C2OP) exhibits higher conductance (182 ± 5 pW K⁻¹) but lower stiffness (E = 80 GPa), while the longer 1,4-diphenoxybutane (C4OP) shows reduced conductance (148 ± 23 pW K⁻¹) and significantly lower stiffness (E = 72 GPa) [1].
| Evidence Dimension | Thermal conductance (Gₘ), elastic modulus (E), junction distance (d) |
|---|---|
| Target Compound Data | Gₘ = 161 ± 20 pW K⁻¹; E = 94 GPa; d = 14.9 Å |
| Comparator Or Baseline | C2OP: Gₘ = 182 ± 5 pW K⁻¹, E = 80 GPa, d = 13.8 Å; C4OP: Gₘ = 148 ± 23 pW K⁻¹, E = 72 GPa, d = 16.3 Å |
| Quantified Difference | C3OP vs C4OP: ΔGₘ = +13 pW K⁻¹ (9% increase); ΔE = +22 GPa (31% stiffer) |
| Conditions | Classical MD simulations; single-molecule junction between graphene sheets at 300 K; NVE ensemble. |
Why This Matters
For thermal‑interface material design, the 22 GPa stiffness gain over C4OP directly impacts mechanical integrity under thermomechanical cycling, making 1,3-diphenoxypropane the mechanically more robust choice without sacrificing thermal performance relative to longer homologs.
- [1] Di Pierro, A.; Bernal, M. M.; Martinez, D.; Mortazavi, B.; Saracco, G.; Fina, A. Aromatic molecular junctions between graphene sheets: a molecular dynamics screening for enhanced thermal conductance. RSC Adv. 2019, 9, 15573–15587. Table 1. View Source
